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A High-Throughput Competitive ELISA for Potency and Selectivity Profiling of Small Molecule

Kinase Inhibitors

Introduction
The Confiden™ Kinase Inhibitor Potency Assay is a robust and sensitive competitive enzyme-

linked immunosorbent assay (ELISA) designed for the quantitative determination of inhibitor

potency (IC₅₀) against specific kinase targets. Protein kinases are a critical class of enzymes

involved in cellular signal transduction pathways, and their dysregulation is implicated in

numerous diseases, including cancer.[1][2] This makes them prime targets for therapeutic drug

development.[3] The Confiden™ assay provides a reliable platform for screening and

characterizing small molecule inhibitors, enabling researchers to make confident decisions

during the hit-to-lead and lead optimization phases of drug discovery.[4][5] This document

outlines the assay principle, detailed protocols for its implementation, and comprehensive

validation data.

Assay Principle
The Confiden™ assay is based on the principle of a competitive ELISA.[6][7] The target kinase

is immobilized on a high-binding 96-well plate. The assay measures the ability of a test

compound (unlabeled inhibitor) to compete with a fixed concentration of a biotin-labeled, ATP-

competitive tracer molecule for binding to the immobilized kinase. The amount of biotinylated

tracer bound to the kinase is detected by a streptavidin-horseradish peroxidase (HRP)

conjugate, which catalyzes the conversion of a chromogenic substrate (TMB). The resulting
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colorimetric signal is inversely proportional to the concentration of the test inhibitor in the

sample.[8][9] A stronger signal indicates less inhibitor binding, while a weaker signal indicates a

higher degree of inhibitor binding to the kinase.

Assay Principle: Competition for Binding
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Caption: Principle of the Confiden™ competitive binding assay.

Experimental Protocols
Materials and Reagents

High-binding 96-well microplate

Target Kinase (e.g., Recombinant Human Kinase X)

Biotinylated ATP-competitive Tracer

Test Inhibitor Compound (e.g., CD-123)

Streptavidin-HRP Conjugate

Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

Wash Buffer (PBS with 0.05% Tween-20, PBST)

Blocking Buffer (e.g., 3% BSA in PBST)

Assay Buffer (e.g., 1% BSA in PBST)
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TMB Substrate Solution

Stop Solution (e.g., 2N H₂SO₄)

Plate reader capable of measuring absorbance at 450 nm

Assay Workflow Diagram
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1. Coat Plate
(Kinase in Coating Buffer)

2. Wash
(3x with PBST)

3. Block
(Blocking Buffer, 1 hr)

4. Wash
(3x with PBST)

5. Add Competitors
(Test Inhibitor + Biotin-Tracer)

6. Incubate
(1 hr, RT)

7. Wash
(5x with PBST)

8. Add Detection
(Streptavidin-HRP)

9. Incubate
(30 min, RT)

10. Wash
(5x with PBST)

11. Develop Signal
(TMB Substrate)

12. Stop Reaction
(Stop Solution)

13. Read Plate
(450 nm)

14. Analyze Data
(Calculate IC50)
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Caption: Step-by-step workflow for the Confiden™ assay.
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Detailed Protocol
Plate Coating: Dilute the target kinase to an optimized concentration (e.g., 2 µg/mL) in

Coating Buffer. Add 100 µL of the diluted kinase to each well of a 96-well microplate.

Incubate overnight at 4°C.

Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash

Buffer per well.

Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.

Incubate for 1-2 hours at room temperature (RT).[10]

Washing: Discard the blocking solution and wash the plate three times with 200 µL of Wash

Buffer per well.

Competition Reaction:

Prepare serial dilutions of the test inhibitor in Assay Buffer. A common approach is a 10-

point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[11]

Prepare a working solution of the Biotin-Tracer in Assay Buffer at a pre-determined optimal

concentration.

In a separate dilution plate, mix 50 µL of each inhibitor dilution with 50 µL of the Biotin-

Tracer working solution. Also include control wells with Assay Buffer instead of inhibitor

(maximum signal) and wells with a high concentration of a known potent inhibitor

(background).

Transfer 100 µL of the inhibitor/tracer mixture to the corresponding wells of the kinase-

coated plate.

Incubation: Incubate the plate for 1 hour at RT with gentle shaking.

Washing: Discard the competition mixture and wash the plate five times with 200 µL of Wash

Buffer per well.

Detection: Dilute the Streptavidin-HRP conjugate in Assay Buffer according to the

manufacturer's instructions. Add 100 µL to each well.
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Incubation: Incubate for 30 minutes at RT, protected from light.

Washing: Discard the conjugate solution and wash the plate five times with 200 µL of Wash

Buffer per well.

Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 5-15 minutes

at RT, or until sufficient color development is observed.

Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will

change from blue to yellow.

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

Subtract the average background absorbance from all other readings.

Calculate the percentage of inhibition for each inhibitor concentration using the formula: %

Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Max))

Plot the % Inhibition versus the log of the inhibitor concentration.

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is

the concentration of inhibitor required to achieve 50% inhibition.[12]

Assay Validation Data
The Confiden™ assay was validated according to established bioanalytical method validation

guidelines to ensure it is suitable for its intended purpose.[5][13][14] The key performance

characteristics evaluated were precision, specificity, and accuracy.[15][16]

Table 1: Assay Precision
Precision was assessed by determining the intra-assay and inter-assay variation.[16]

Replicates of a control compound at three different concentrations (High, Medium, Low) were

tested.
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Concentration Level Intra-Assay CV (%) (n=16)
Inter-Assay CV (%) (n=5
plates)

High (80% Inhibition) 4.2% 7.5%

Medium (50% Inhibition) 5.1% 8.9%

Low (20% Inhibition) 6.8% 11.2%

Acceptance Criteria: CV ≤ 15%

Table 2: Assay Specificity and Selectivity
Specificity was evaluated by testing the cross-reactivity of the assay against closely related

kinases.[16] The IC₅₀ of the inhibitor CD-123 was determined for the target Kinase X and two

off-target kinases.

Kinase Target IC₅₀ of CD-123 (nM)
Fold Selectivity vs. Kinase
X

Kinase X (Target) 15.2 -

Kinase Y (Off-Target) 1,850 122x

Kinase Z (Off-Target) >10,000 >650x

The high fold selectivity demonstrates that the assay, in combination with the inhibitor, is highly

specific for the intended target.[3]

Table 3: Assay Accuracy (Spike and Recovery)
Accuracy was determined by spiking known concentrations of the inhibitor into the sample

matrix and measuring the recovery.[16]
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Spiked Concentration (nM)
Measured Concentration
(nM)

Recovery (%)

100 98.2 98.2%

50 53.5 107.0%

25 23.9 95.6%

Acceptance Criteria: Recovery within 80-120%

Application: Kinase Signaling Pathway Context
The Confiden™ assay is critical for developing inhibitors that target specific nodes in signaling

pathways. For example, inhibiting Kinase X in the hypothetical pathway below could block

downstream cellular responses like proliferation, which is a key goal in cancer therapy.[17]
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Hypothetical Kinase X Signaling Pathway
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Caption: A simplified signaling cascade involving the target Kinase X.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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